molecular formula C17H16N4O2S2 B2453073 (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034997-18-5

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2453073
CAS No.: 2034997-18-5
M. Wt: 372.46
InChI Key: BMDWPXXHVAAJPL-ONEGZZNKSA-N
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Description

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C17H16N4O2S2 and its molecular weight is 372.46. The purity is usually 95%.
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Biological Activity

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound.

Chemical Structure and Synthesis

The compound features a unique structure incorporating a thiophene moiety and a piperidine ring, which are known for their biological activities. The synthesis typically involves several multi-step organic reactions:

  • Formation of the Thiophene Derivative : The thiophene ring is synthesized through the Paal-Knorr synthesis.
  • Acryloylation : The thiophene derivative undergoes acryloylation using acryloyl chloride in the presence of a base.
  • Piperidine Ring Formation : The intermediate is reacted with 4-piperidone under reductive amination conditions to form the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit the activity of certain enzymes involved in critical cellular pathways.
  • Receptor Interaction : The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the piperidine moiety can form hydrogen bonds with polar residues.

Anticancer Properties

Research indicates that derivatives of thieno[3,2-d][1,2,3]triazin compounds exhibit significant anticancer activity. A study evaluated various thieno derivatives against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).

CompoundCell LineIC50 (µM)
Compound AMCF-715.0
Compound BHCT-11620.5
Compound CPC-312.0

These findings suggest that modifications in the structure significantly impact the anticancer efficacy of these compounds.

Anti-inflammatory Effects

In addition to anticancer properties, studies have shown that thieno derivatives possess anti-inflammatory effects. For instance, compounds with similar structures have been reported to inhibit nitric oxide synthase (NOS), leading to reduced inflammation in various models.

Case Studies and Research Findings

  • In Silico Studies : Molecular docking studies have predicted that this compound interacts effectively with targets such as EGFR and PI3K, which are critical in cancer progression .
  • Cytotoxicity Assessment : The cytotoxic effects were evaluated using the MTT assay against normal human skin cells (BJ-1). Results indicated that while some derivatives showed comparable activity to doxorubicin, others presented a safer profile with lower cytotoxicity .

Properties

IUPAC Name

3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c22-15(4-3-13-2-1-10-24-13)20-8-5-12(6-9-20)21-17(23)16-14(18-19-21)7-11-25-16/h1-4,7,10-12H,5-6,8-9H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDWPXXHVAAJPL-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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